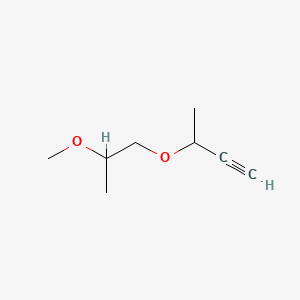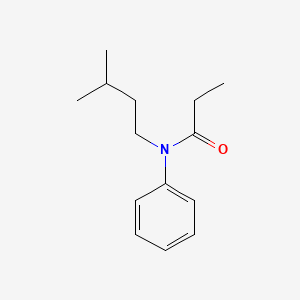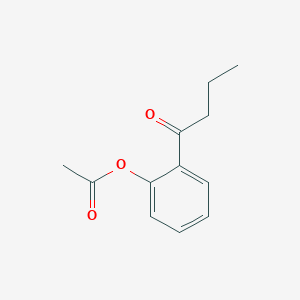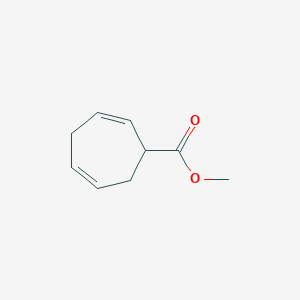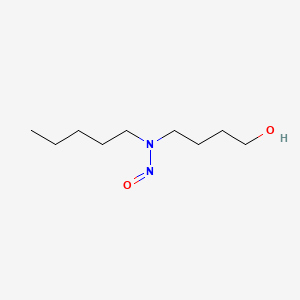
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is a member of the nitrosamine family, which are compounds characterized by the presence of a nitroso group attached to an amine. These compounds are known for their potential carcinogenic properties and are often studied in the context of cancer research. This compound, in particular, has been investigated for its role in inducing bladder cancer in experimental models .
Méthodes De Préparation
The synthesis of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine typically involves the nitrosation of the corresponding amine The reaction conditions often include the use of nitrosating agents such as sodium nitrite in an acidic medium
Starting Material: The primary amine, N-pentyl-(4-hydroxybutyl)amine.
Nitrosation: The amine is treated with a nitrosating agent like sodium nitrite in the presence of an acid (e.g., hydrochloric acid) to form the nitrosamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is primarily used in scientific research to study its carcinogenic effects, particularly in the context of bladder cancer. It serves as a model compound to induce bladder cancer in laboratory animals, allowing researchers to investigate the mechanisms of carcinogenesis and evaluate potential therapeutic strategies. Additionally, this compound is used to study the genotoxic effects of nitrosamines and their impact on DNA .
Mécanisme D'action
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is similar to other nitrosamines, such as N-butyl-N-(4-hydroxybutyl)nitrosamine and N-nitrosodimethylamine. its unique structure, with a pentyl group and a hydroxybutyl group, distinguishes it from other nitrosamines. This structural difference can influence its reactivity and the specific types of DNA adducts it forms, making it a valuable compound for studying the structure-activity relationships of nitrosamines .
Comparaison Avec Des Composés Similaires
- N-butyl-N-(4-hydroxybutyl)nitrosamine
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
Propriétés
Numéro CAS |
61734-86-9 |
|---|---|
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
N-(4-hydroxybutyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C9H20N2O2/c1-2-3-4-7-11(10-13)8-5-6-9-12/h12H,2-9H2,1H3 |
Clé InChI |
LPHYEAYFPYUSAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCO)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)

![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)

